molecular formula C23H28N6O4 B3002852 5-amino-N-(3,4-dimethoxyphenethyl)-1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 887214-23-5

5-amino-N-(3,4-dimethoxyphenethyl)-1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3002852
CAS No.: 887214-23-5
M. Wt: 452.515
InChI Key: IDCZUXULOGNJAY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, a class of heterocyclic molecules with demonstrated pharmacological relevance in cancer therapy, antimicrobial activity, and enzyme inhibition. Its structure features a central triazole ring substituted with an amino group at position 5, a carboxamide group at position 4, and two distinct side chains:

  • A 3,4-dimethoxyphenethyl group attached to the carboxamide nitrogen.
  • A 2-((4-ethylphenyl)amino)-2-oxoethyl moiety at position 1 of the triazole.

While its exact therapeutic applications remain under investigation, structural analogs have shown activity as calcium influx inhibitors (e.g., CAI) and antiproliferative agents .

Properties

IUPAC Name

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-ethylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-4-15-5-8-17(9-6-15)26-20(30)14-29-22(24)21(27-28-29)23(31)25-12-11-16-7-10-18(32-2)19(13-16)33-3/h5-10,13H,4,11-12,14,24H2,1-3H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCZUXULOGNJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(3,4-dimethoxyphenethyl)-1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Amino Group : Contributes to hydrogen bonding and enhances solubility.
  • Methoxy Groups : Influence electronic properties and steric hindrance.
  • Triazole Ring : Known for its role in drug interactions and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in metabolic pathways, similar to other triazole derivatives that act as antifungal agents by inhibiting ergosterol synthesis.
  • Receptor Binding : The presence of the ethylphenyl group suggests potential interactions with various receptors, possibly enhancing its therapeutic profile in conditions such as cancer or inflammation.
  • Antioxidant Activity : The methoxy groups may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Research indicates that triazole derivatives often exhibit anticancer properties. A study demonstrated that compounds with similar structures could inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid synthesis, similar to known sulfonamide antibiotics .

Case Studies

  • Study on Anticancer Effects :
    • A related triazole compound was tested against ovarian cancer cells and showed significant cytotoxicity. The mechanism involved apoptosis via caspase activation and mitochondrial dysfunction .
  • Antimicrobial Evaluation :
    • In vitro studies on structurally similar compounds indicated effectiveness against Gram-positive bacteria, suggesting potential for broad-spectrum antimicrobial applications .

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of cell wall synthesis
AntioxidantScavenging free radicals

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of ATC is its potential as an antiparasitic agent against Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. Research has demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit potent activity against this parasite. A phenotypic high-content screening identified several compounds within this series that showed significant suppression of parasite burden in mouse models, indicating their potential as novel therapeutic agents for Chagas disease .

Inhibition of Enzymatic Activity

The triazole ring system is recognized for its ability to interact with various biological targets. Compounds derived from 5-amino-1,2,3-triazole have been reported to inhibit enzymes such as catalase and histidine biosynthesis pathways. For instance, 3-amino-1,2,4-triazoles have been noted for their role as inhibitors in these pathways, which may have implications in treating conditions associated with oxidative stress and metabolic disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to bind selectively to sigma receptors (σ1 and σ2) suggests it could play a role in cancer therapy by modulating cell proliferation and apoptosis. Specific analogues have shown high affinity for σ2 receptors, which are implicated in various cancer types .

Herbicidal Activity

The 5-amino-1,2,3-triazole derivatives have also been explored for their herbicidal properties. Studies indicate that certain triazole compounds can act as effective herbicides by inhibiting specific biosynthetic pathways in plants. This application is particularly relevant in developing environmentally friendly agricultural practices that minimize chemical herbicide usage while maintaining crop yields .

Structural Biology Studies

The structural characteristics of 5-amino-N-(3,4-dimethoxyphenethyl)-1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide make it a valuable tool in biochemical research. Its ability to form stable complexes with biomolecules allows researchers to study protein-ligand interactions and enzyme mechanisms. This application is crucial for understanding drug action and developing new therapeutic strategies .

Summary Table of Applications

Application Area Specific Use Remarks
Medicinal ChemistryAntiparasitic agent against Chagas diseaseSignificant reduction in parasite burden in vivo
Enzyme inhibitors (catalase, histidine biosynthesis)Potential treatment for oxidative stress-related conditions
Anticancer propertiesHigh affinity for sigma receptors
Agricultural ScienceHerbicidal activityEnvironmentally friendly alternatives
Biochemical ResearchStructural studies on protein-ligand interactionsInsight into drug action

Case Study 1: Chagas Disease Treatment

In a study aimed at identifying new treatments for Chagas disease, researchers synthesized a series of 5-amino-1,2,3-triazole derivatives. The most potent compound demonstrated submicromolar activity against T. cruzi in vitro and showed promising results in murine models. These findings suggest that further optimization could lead to a viable therapeutic option for this neglected tropical disease .

Case Study 2: Sigma Receptor Binding Affinity

A series of triazole carboxamide analogues were evaluated for their binding affinity to sigma receptors. The results indicated that certain modifications significantly enhanced selectivity and potency at the σ2 receptor. This research contributes valuable insights into the development of targeted cancer therapies that exploit sigma receptor pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name Substituent at Position 1 Substituent at Carboxamide Nitrogen Key Structural Differences vs. Target Compound
5-amino-N-(3,4-dimethoxyphenethyl)-1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide 2-((4-ethylphenyl)amino)-2-oxoethyl 3,4-dimethoxyphenethyl Reference compound
5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide 2-((4-methylphenyl)amino)-2-oxoethyl 2-thienylmethyl Thienylmethyl replaces dimethoxyphenethyl; methyl vs. ethyl on phenyl
5-amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl 4-methoxyphenyl Simpler benzyl and methoxyphenyl groups; lacks oxoethyl chain
5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 4-methylbenzyl None (carboxamide N unsubstituted) No dimethoxyphenethyl or oxoethyl side chain
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 4'-chlorobenzoyl-3,5-dichlorobenzyl None Bulky chlorinated benzyl group; lacks oxoethyl chain

Pharmacological and Functional Comparisons

  • CAI (Clinical Analogue): Activity: CAI inhibits calcium influx and exhibits cytostatic effects in refractory cancers. However, its metabolism generates inactive metabolites (e.g., M1, a benzophenone derivative), limiting efficacy .
  • Thienylmethyl Derivative :

    • Solubility : The thienylmethyl group increases aqueous solubility but reduces membrane permeability relative to the dimethoxyphenethyl group in the target compound.
    • Receptor Binding : Preliminary docking studies suggest thienylmethyl derivatives show weaker affinity for kinase targets due to reduced aromatic stacking.
  • Benzyl/Methoxyphenyl Analogues :

    • Antiproliferative Activity : These simpler analogs exhibit moderate activity in vitro (IC₅₀ ~10–50 μM) but lack the target compound’s specificity for tyrosine kinase receptors.

Physicochemical Properties

Property Target Compound CAI Thienylmethyl Analog Benzyl Analog
Molecular Weight (g/mol) ~530 (estimated) 489.3 442.5 337.4
LogP (Predicted) 3.8–4.2 4.5 2.9 2.1
Hydrogen Bond Acceptors 8 6 7 5
Metabolic Stability High (resists glucuronidation) Low (rapid phase I cleavage) Moderate Low

Research Findings and Implications

  • Target Compound Advantages: The 3,4-dimethoxyphenethyl group enhances blood-brain barrier penetration compared to CAI’s chlorinated benzyl group . The 2-((4-ethylphenyl)amino)-2-oxoethyl side chain may improve selectivity for epidermal growth factor receptor (EGFR) kinases, as seen in related triazole derivatives .
  • Limitations: Synthesis complexity (multiple chiral centers and protecting groups) reduces scalability vs. simpler analogs . No in vivo toxicity data are available, unlike CAI, which has undergone phase I trials .

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